molecular formula C15H21N3O4S B2970063 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide CAS No. 2034385-89-0

2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide

Katalognummer B2970063
CAS-Nummer: 2034385-89-0
Molekulargewicht: 339.41
InChI-Schlüssel: APYANANEZWBNRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound . The molecule also contains a methoxy group (OCH3), a methylsulfonyl group (SO2CH3), and a nicotinamide group.


Molecular Structure Analysis

The bicyclo[3.2.1]octane moiety is a bicyclic structure with a three-atom bridge and a two-atom bridge connecting two cyclohexane rings . The other groups (methoxy, methylsulfonyl, and nicotinamide) are likely attached to this bicyclic core.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bicyclic core and the functional groups attached to it. For instance, the methoxy group might undergo reactions typical of ethers, while the nicotinamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar nicotinamide and methoxy groups could influence its solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Bridgehead-Substituted Azabicyclo Derivatives : Research has explored the synthesis of azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds containing pyridinyl substituents at the bridgehead position, offering a pathway to α7 nicotinic ligands with significant selectivity over the α4β2 nicotinic subtype. These scaffolds are synthesized via complementary chemical pathways, highlighting the versatility of azabicyclic compounds in drug design (Slowinski et al., 2011).

  • Cyclodialkylation of α-Substituted Methanesulfonanilides : A variety of sultams, which are sulfur-containing analogs of amides, have been synthesized through the cyclodialkylation of α-substituted methanesulfonanilides. This process yields five- and six-membered sultams with diverse substituents, demonstrating the potential for creating structurally complex molecules with potential pharmacological applications (Rassadin et al., 2012).

Biochemical Applications and Molecular Interactions

  • Nicotinamide Derivatives and Corrosion Inhibition : Nicotinamide derivatives, including those structurally related to 2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide, have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research highlights the potential of nicotinamide derivatives in industrial applications, particularly in protecting metal surfaces from corrosion (Chakravarthy et al., 2014).

Therapeutic Potential and Ligand Design

  • α7 Nicotinic Acetylcholine Receptor Agonists : Compounds structurally related to this compound, such as (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), have been identified as selective agonists for the α7 neuronal nicotinic acetylcholine receptor. These agonists show promise for the treatment of cognitive impairment associated with neurological disorders, demonstrating the therapeutic potential of azabicyclic and nicotinamide derivatives in neuropsychiatric conditions (Mazurov et al., 2012).

Eigenschaften

IUPAC Name

2-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-15-13(4-3-7-16-15)14(19)17-10-8-11-5-6-12(9-10)18(11)23(2,20)21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYANANEZWBNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.